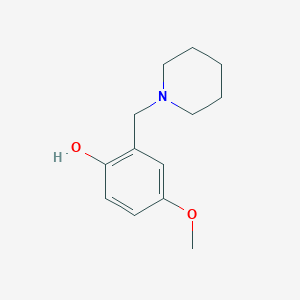

4-Methoxy-2-(piperidin-1-ylmethyl)phenol

説明

特性

IUPAC Name |

4-methoxy-2-(piperidin-1-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-16-12-5-6-13(15)11(9-12)10-14-7-3-2-4-8-14/h5-6,9,15H,2-4,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGLVKPXYMONBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)CN2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Scalable Synthesis of 4-Methoxy-2-(piperidin-1-ylmethyl)phenol

Executive Summary

This technical guide details the synthesis of 4-Methoxy-2-(piperidin-1-ylmethyl)phenol (CAS: 23562-83-6), a functionalized phenolic intermediate often utilized in the development of bioactive ligands and pharmaceutical precursors. The synthesis leverages the Mannich reaction , a classic three-component condensation involving an acidic phenol, a non-enolizable aldehyde (formaldehyde), and a secondary amine (piperidine).

This protocol is designed for researchers requiring high-purity material. It prioritizes the ortho-selective aminomethylation of 4-methoxyphenol (MEHQ), minimizing the formation of bis-substituted byproducts through strict stoichiometric control and solvent selection.

Retrosynthetic Analysis & Strategy

The target molecule consists of a 4-methoxyphenol core functionalized at the ortho position with a piperidinyl-methyl moiety. The most direct and atom-economic disconnection is the C-C bond between the aromatic ring and the methylene bridge, revealing the three standard Mannich components.

Strategic Considerations:

-

Regioselectivity: The hydroxyl group (-OH) strongly activates the ortho and para positions. Since the para position is blocked by the methoxy group, the reaction is naturally directed to the ortho position.

-

Stoichiometry: A slight excess of amine and aldehyde is used to drive conversion, but large excesses are avoided to prevent bis-substitution at the remaining open ortho position (though steric hindrance makes this less likely).

-

Reagent Choice: Paraformaldehyde is preferred over aqueous formalin to minimize water content, which can inhibit iminium ion formation and complicate workup.

Figure 1: Retrosynthetic disconnection showing the three-component Mannich assembly.

Reaction Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The key intermediate is the iminium ion , generated in situ from the condensation of piperidine and formaldehyde.

Mechanistic Steps:

-

Iminium Formation: Piperidine attacks formaldehyde, followed by dehydration to form the electrophilic iminium species (

). -

Aromatic Attack: The electron-rich 4-methoxyphenol attacks the iminium ion at the ortho position.

-

Re-aromatization: Loss of a proton restores aromaticity, yielding the Mannich base.

Figure 2: Mechanistic pathway of the ortho-directed Mannich reaction.

Experimental Protocol

This protocol is adapted from established procedures for phenolic Mannich bases, specifically the synthesis of the homologous thiomorpholine derivative [1].

Materials & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| 4-Methoxyphenol | Substrate | 1.0 | 124.14 | 12.4 g (100 mmol) |

| Piperidine | Amine Source | 1.1 | 85.15 | 9.4 g (110 mmol) |

| Paraformaldehyde | C1 Source | 1.2 | 30.03 | 3.6 g (120 mmol) |

| Ethanol (Abs.) | Solvent | - | - | 100 mL |

Step-by-Step Procedure

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Mixing:

-

Charge the flask with 4-Methoxyphenol (12.4 g) and Ethanol (50 mL). Stir until fully dissolved.

-

In a separate beaker, mix Piperidine (9.4 g) with Paraformaldehyde (3.6 g) in Ethanol (50 mL). Note: Mild exotherm may occur as the hemiaminal forms.

-

Add the amine/aldehyde mixture dropwise to the phenol solution over 15 minutes at room temperature.

-

-

Reflux: Heat the reaction mixture to reflux (

) and maintain stirring for 4–6 hours . Monitor reaction progress by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). -

Workup:

-

Remove the heat source and allow the mixture to cool to room temperature.

-

Evaporation: Remove the solvent under reduced pressure (rotary evaporator) to obtain a viscous crude oil or semi-solid.

-

Extraction (if oil persists): Dissolve the residue in Dichloromethane (DCM, 100 mL) and wash with water (

mL) to remove unreacted formaldehyde and amine salts. -

Dry the organic layer over anhydrous

, filter, and concentrate.

-

-

Purification:

-

The crude product often solidifies upon standing or triturating with cold diethyl ether or hexane.

-

Recrystallization: If necessary, recrystallize from hot ethanol or an ethanol/water mixture to yield pure white crystals.

-

Characterization & Quality Control

The following data represents the expected spectroscopic signature for 4-Methoxy-2-(piperidin-1-ylmethyl)phenol based on structural analogs [1][2].

Expected NMR Data ( )

-

NMR (400 MHz):

- 10.0–10.5 (br s, 1H, Phenolic OH ) – Broad due to H-bonding.

- 6.7–6.9 (m, 3H, Ar-H ) – Aromatic protons.

- 3.75 (s, 3H, O-CH3 ) – Methoxy group.

- 3.65 (s, 2H, Ar-CH2-N ) – Benzylic methylene bridge.

- 2.50 (br m, 4H, Piperidine N-CH2 ).

- 1.60 (br m, 6H, Piperidine C-CH2-C ).

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expected range 85–95 °C (Analogous thiomorpholine derivative MP is 102–104 °C [1]; piperidine derivatives typically melt slightly lower).

-

Solubility: Soluble in DCM, Chloroform, Ethanol, Ethyl Acetate. Insoluble in water.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Product is an oil (common for Mannich bases). | Triturate the oil with cold hexane or diethyl ether to induce crystallization. Alternatively, convert to HCl salt by bubbling HCl gas through an ether solution. |

| Bis-substitution | Excess reagents or high temperature. | Strictly control stoichiometry (1:1:1 ratio). Ensure temperature does not exceed reflux of ethanol. |

| Impurity: Bis(piperidinyl)methane | Side reaction of amine + formaldehyde.[1] | Pre-mix phenol and amine before adding formaldehyde, or add formaldehyde slowly. |

Safety & Handling

-

Formaldehyde/Paraformaldehyde: Known carcinogen and sensitizer. Use in a fume hood.

-

Piperidine: Toxic by inhalation and ingestion; flammable.

-

4-Methoxyphenol: Skin irritant.

-

Waste Disposal: All organic waste must be disposed of in halogenated (if DCM used) or non-halogenated solvent waste containers.

References

-

Velázquez, A. M., et al. (2007).[2] Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank, 2007(3), M547.

-

BenchChem. (n.d.). The Mannich Reaction with Phenols: A Technical Guide. BenchChem Technical Library.

-

ChemicalBook. (2023). 4-Methoxyphenol: Properties and Applications.

Sources

Technical Guide: Spectroscopic Characterization of 4-Methoxy-2-(piperidin-1-ylmethyl)phenol

This guide provides an in-depth technical analysis of the spectroscopic characterization of 4-Methoxy-2-(piperidin-1-ylmethyl)phenol (CAS: 23562-83-6). It is designed for researchers requiring rigorous structural validation of this Mannich base derivative, often utilized as a ligand in catalysis or a radical scavenger in antioxidant studies.

Compound Identity & Structural Context

-

IUPAC Name: 4-Methoxy-2-(piperidin-1-ylmethyl)phenol[1]

-

CAS Number: 23562-83-6[1]

-

Molecular Formula:

[1] -

Molecular Weight: 221.30 g/mol

-

Structural Class: Phenolic Mannich Base (Aminomethylated Phenol)

Structural Significance

The molecule features a para-methoxyphenol (MEHQ) core substituted at the ortho position with a piperidinyl-methyl moiety. This substitution pattern creates a critical intramolecular hydrogen bond between the phenolic hydroxyl proton and the piperidine nitrogen. This interaction significantly influences the proton NMR chemical shift of the hydroxyl group and the oxidative stability of the molecule, making it a model substrate for Hydrogen Atom Transfer (HAT) studies [1].

Synthesis & Sample Preparation

To ensure spectroscopic data integrity, the compound is typically synthesized via a classical Mannich condensation. Impurities such as bis-substituted products (2,6-bis(piperidin-1-ylmethyl)-4-methoxyphenol) or residual formaldehyde must be ruled out prior to analysis.

Synthesis Pathway

Sample Preparation for NMR

-

Solvent: Chloroform-d (

) is the standard solvent. It minimizes exchange of the phenolic proton, allowing observation of the intramolecular H-bond. -

Concentration: ~10-15 mg in 0.6 mL solvent.

-

Reference: TMS (

0.00 ppm) or residual

Spectroscopic Data Analysis

A. Nuclear Magnetic Resonance ( H NMR)

The

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| Ar-OH | 10.00 - 10.50 | Broad Singlet | 1H | - | Deshielded due to intramolecular H-bond to N [1]. |

| Ar-H (C3) | 6.55 - 6.60 | Doublet (d) | 1H | Meta-coupling to H5. Positioned between OMe and | |

| Ar-H (C5) | 6.70 - 6.75 | Doublet of Doublets (dd) | 1H | Ortho-coupling to H6, meta to H3. | |

| Ar-H (C6) | 6.80 - 6.85 | Doublet (d) | 1H | Ortho-coupling to H5. Positioned ortho to OH. | |

| Ar-O-CH | 3.73 - 3.75 | Singlet (s) | 3H | - | Characteristic methoxy resonance. |

| Ar-CH | 3.65 - 3.70 | Singlet (s) | 2H | - | Benzylic methylene bridge. Sharp singlet confirms no coupling to N-H. |

| Pip-N-CH | 2.45 - 2.55 | Broad Multiplet | 4H | - | |

| Pip-CH | 1.55 - 1.65 | Multiplet | 4H | - | |

| Pip-CH | 1.45 - 1.50 | Multiplet | 2H | - |

> Note: The chemical shift of the OH proton is concentration and solvent-dependent. In DMSO-

B. Carbon-13 NMR ( C NMR)

The

| Carbon Type | Chemical Shift ( | Assignment |

| Aromatic C-O (OH) | 152.0 - 153.0 | C-1 (Ipso to OH) |

| Aromatic C-O (OMe) | 152.5 - 153.5 | C-4 (Ipso to OMe) |

| Aromatic C-N | 121.0 - 123.0 | C-2 (Ipso to Mannich base) |

| Aromatic CH | 115.0 - 116.0 | C-6 (Ortho to OH) |

| Aromatic CH | 114.0 - 115.0 | C-3 (Ortho to OMe) |

| Aromatic CH | 111.0 - 112.0 | C-5 (Meta to OH) |

| Benzylic CH | 62.0 - 63.0 | Ar-CH |

| Methoxy CH | 55.5 - 56.0 | O-CH |

| Piperidine | 53.5 - 54.5 | N-CH |

| Piperidine | 25.5 - 26.5 | CH |

| Piperidine | 23.5 - 24.5 | CH |

C. Infrared Spectroscopy (FT-IR)

IR analysis is useful for confirming the phenol functionality and the absence of carbonyl impurities (from unreacted formaldehyde or oxidation).

-

3200 – 3450 cm

: O-H stretching (Broad). The band may be weaker or shifted due to the intramolecular hydrogen bond. -

2930 – 2850 cm

: C-H stretching (Aliphatic, Piperidine/Methoxy). -

2800 – 2700 cm

: Bohlmann bands (C-H stretching adjacent to Nitrogen lone pair), indicative of the tertiary amine. -

1590, 1500 cm

: Aromatic Ring C=C skeletal vibrations. -

1230 – 1200 cm

: C-O stretching (Phenol and Aryl alkyl ether). -

1030 – 1040 cm

: C-N stretching (Aliphatic amine).

D. Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion (

): m/z 221. -

Fragmentation Pattern (EI):

-

m/z 221: Molecular ion

. -

m/z 137: Tropylium-like ion or quinone methide species (Loss of piperidine fragment

). This is the characteristic "Mannich cleavage" at the benzylic position. -

m/z 84: Piperidinium ion

. -

m/z 98: Methylenepiperidinium ion

.

-

Experimental Validation Workflow

Use the following Graphviz diagram to visualize the logic flow for validating the synthesized compound.

References

-

Amorati, R., et al. (2014). "Structure and Medium Effects on the Reactivity of Cumyloxyl Radicals with Intramolecular Hydrogen-Bonded Phenols." The Journal of Organic Chemistry, 79(11), 5153–5162. [Link]

-

PubChem. (2025).[2] "Compound Summary: Mannich Bases of 4-Methoxyphenol." National Library of Medicine. [Link]

Sources

An In-depth Technical Guide to 4-Methoxy-2-(piperidin-1-ylmethyl)phenol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-2-(piperidin-1-ylmethyl)phenol, a Mannich base of significant interest in medicinal chemistry and synthetic organic chemistry. The guide details its synthesis via the Mannich reaction, including a step-by-step experimental protocol and a discussion of the underlying reaction mechanism. A thorough characterization of the compound is presented through predicted and analog-derived spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Furthermore, this guide explores the broad spectrum of biological activities associated with phenolic Mannich bases, suggesting potential therapeutic applications for the title compound. Safety and handling protocols for the compound and its precursors are also outlined to ensure safe laboratory practices.

Introduction

4-Methoxy-2-(piperidin-1-ylmethyl)phenol, with the Chemical Abstracts Service (CAS) number 23562-83-6 , belongs to the class of organic compounds known as phenolic Mannich bases.[1] These compounds are characterized by an aminomethyl group substituted on a phenol ring. The synthesis of Mannich bases is a classic example of a carbon-carbon bond-forming reaction and is of fundamental importance in organic synthesis.[2] The presence of a phenolic hydroxyl group, a methoxy group, and a piperidine moiety in the structure of 4-Methoxy-2-(piperidin-1-ylmethyl)phenol makes it a promising scaffold for drug discovery. Phenolic Mannich bases are known to exhibit a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, antibacterial, antifungal, and antioxidant properties.[3][4][5] The aminomethyl side chain can enhance the solubility and bioavailability of the parent phenol, a desirable trait in drug development.[2][6] This guide aims to provide a detailed technical resource for researchers and scientists interested in the synthesis, characterization, and potential applications of this versatile molecule.

Synthesis of 4-Methoxy-2-(piperidin-1-ylmethyl)phenol

The primary and most efficient method for the synthesis of 4-Methoxy-2-(piperidin-1-ylmethyl)phenol is the Mannich reaction . This one-pot, three-component condensation reaction involves an active hydrogen-containing compound (4-methoxyphenol), a non-enolizable aldehyde (formaldehyde), and a secondary amine (piperidine).

Reaction Mechanism

The Mannich reaction proceeds through a two-step mechanism. The first step involves the formation of an Eschenmoser-like salt, the N,N-dimethyleneammonium cation, from the reaction of formaldehyde and piperidine. In the second step, the electron-rich aromatic ring of 4-methoxyphenol undergoes electrophilic aromatic substitution, with the iminium ion acting as the electrophile, to yield the final product.

Caption: Mechanism of the Mannich reaction for the synthesis of 4-Methoxy-2-(piperidin-1-ylmethyl)phenol.

Experimental Protocol

This protocol is a general procedure for the Mannich reaction of a phenol.

Materials:

-

4-Methoxyphenol

-

Piperidine

-

Formaldehyde (37% aqueous solution)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-methoxyphenol in ethanol.

-

To the stirred solution, add 1.1 equivalents of piperidine.

-

Slowly add 1.2 equivalents of a 37% aqueous formaldehyde solution to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with 1M HCl to a pH of approximately 2.

-

Wash the acidic solution with ethyl acetate to remove any unreacted starting material.

-

Basify the aqueous layer with 2M NaOH to a pH of approximately 10.

-

Extract the product from the basic aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Physicochemical and Spectroscopic Characterization

Physicochemical Properties

| Property | Predicted/Estimated Value |

| CAS Number | 23562-83-6[1] |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.30 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported; likely in the range of 100-120 °C |

| Boiling Point | Not reported; estimated to be >300 °C |

| Solubility | Soluble in methanol, ethanol, chloroform, and ethyl acetate. Sparingly soluble in water. |

Spectroscopic Data

The following spectroscopic data are predicted based on the structure and analysis of similar compounds.

-

δ 6.7-7.0 ppm (m, 3H): Aromatic protons of the phenol ring.

-

δ 3.75 ppm (s, 3H): Methoxy (-OCH₃) protons.

-

δ 3.65 ppm (s, 2H): Methylene bridge (-CH₂-) protons.

-

δ 2.4-2.6 ppm (m, 4H): Piperidine protons adjacent to the nitrogen atom.

-

δ 1.4-1.6 ppm (m, 6H): Remaining piperidine protons.

-

δ 9.5-10.5 ppm (s, broad, 1H): Phenolic hydroxyl (-OH) proton.

-

δ 150-155 ppm: Aromatic carbon attached to the hydroxyl group.

-

δ 145-150 ppm: Aromatic carbon attached to the methoxy group.

-

δ 110-125 ppm: Remaining aromatic carbons.

-

δ ~60 ppm: Methylene bridge carbon (-CH₂-).

-

δ ~55 ppm: Methoxy carbon (-OCH₃).

-

δ ~54 ppm: Piperidine carbons adjacent to the nitrogen atom.

-

δ ~25 ppm and ~23 ppm: Remaining piperidine carbons.

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3600 (broad) | O-H stretch (phenolic) |

| 2920-2980 | C-H stretch (aliphatic) |

| 2800-2850 | C-H stretch (aliphatic) |

| 1500-1600 | C=C stretch (aromatic) |

| 1230-1270 | C-O stretch (aryl ether) |

| 1100-1150 | C-N stretch (amine) |

-

Expected [M]⁺: m/z = 221.14

-

Major Fragmentation Pattern: Loss of the piperidine ring or cleavage of the methylene bridge.

Potential Applications and Biological Activities

Phenolic Mannich bases are a well-established class of compounds with a diverse range of pharmacological activities.[3][4][5] The combination of the phenolic hydroxyl group and the aminomethyl moiety is crucial for their biological effects. While specific studies on 4-Methoxy-2-(piperidin-1-ylmethyl)phenol are limited, the known activities of related compounds suggest several potential areas of application.

Caption: Potential biological activities of phenolic Mannich bases.

Anticancer Activity

Many phenolic Mannich bases have demonstrated significant cytotoxic effects against various cancer cell lines.[4] The proposed mechanism often involves the generation of α,β-unsaturated ketones via deamination, which can then act as Michael acceptors and alkylate biological nucleophiles, leading to apoptosis.[6]

Anti-inflammatory and Antioxidant Activity

The phenolic hydroxyl group is a key structural feature responsible for the antioxidant properties of these compounds, enabling them to scavenge free radicals.[6] This antioxidant activity often correlates with anti-inflammatory effects, as oxidative stress is a key contributor to inflammation.

Antimicrobial Activity

The presence of the amino group and the phenolic moiety contributes to the antibacterial and antifungal properties of Mannich bases.[2][5] These compounds can disrupt microbial cell membranes and interfere with essential cellular processes.

Other Potential Applications

The structural features of 4-Methoxy-2-(piperidin-1-ylmethyl)phenol also suggest potential applications as:

-

Enzyme inhibitors: The molecule could be tailored to fit the active sites of various enzymes.

-

Ligands for receptors: The nitrogen atom in the piperidine ring can be protonated at physiological pH, allowing for ionic interactions with biological receptors.[6]

-

Building blocks for more complex molecules: The compound can serve as a versatile intermediate in the synthesis of other target molecules.

Safety and Handling

As a research chemical, 4-Methoxy-2-(piperidin-1-ylmethyl)phenol should be handled with care. While specific toxicity data is not available, the safety precautions for its precursors and related compounds should be followed.

Precursors:

-

4-Methoxyphenol: Can cause severe skin and eye irritation.[4] It is harmful if swallowed and may cause an allergic skin reaction.

-

Piperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

-

Formaldehyde: Known carcinogen. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

4-Methoxy-2-(piperidin-1-ylmethyl)phenol is a readily accessible phenolic Mannich base with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis via the well-established Mannich reaction is straightforward and efficient. While specific biological data for this compound is yet to be extensively reported, the known pharmacological profile of related phenolic Mannich bases suggests that it is a promising candidate for further investigation as an anticancer, anti-inflammatory, and antimicrobial agent. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this intriguing molecule.

References

- Raju, K., et al. (2023). Recent advances in biological applications of mannich bases — An overview. International Journal of Pharmaceutical Chemistry and Analysis, 10(1), 15–27.

- (2023). Recent advances in biological applications of mannich bases — An overview.

- (2023). Synthetic applications of biologically important Mannich bases: An updated review. Journal of Chemical Sciences.

- (2023). Application of the Mannich reaction in the structural modification of natural products. RSC Medicinal Chemistry.

- (2013). Mannich Bases: An Important Pharmacophore in Present Scenario. ISRN Organic Chemistry.

- (2020). Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3- methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives.

- (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. European Journal of Medicinal Chemistry.

- (2024). Bioactive Compounds and their Pharmacological Activities. Der Pharmacia Lettre.

- NJ Department of Health. (2010). HAZARD SUMMARY: 4-METHOXYPHENOL.

- (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.

- (2023). Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the. The Royal Society of Chemistry.

-

MCE. (n.d.). 4-methoxy-2-(piperidin-1-ylmethyl)phenol. Retrieved from [Link]

-

NIST. (n.d.). 4-Methoxyphenyl methyl carbinol. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Aminomethyl)phenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Methoxyphenyl)piperidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-2-methylphenol. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Methoxyphenyl)-3-(piperidin-1-yl)propan-1-one. Retrieved from [Link]

-

SpectraBase. (n.d.). phenol, 2-methoxy-4-[(E)-[[4-(1-naphthalenylmethyl)-1-piperazinyl]imino]methyl]-, acetate (ester). Retrieved from [Link]

- The Royal Society of Chemistry. (2011).

Sources

- 1. 4-methoxy-2-(piperidin-1-ylmethyl)phenol - CAS号 23562-83-6 - 摩熵化学 [molaid.com]

- 2. oarjbp.com [oarjbp.com]

- 3. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]

- 4. researchgate.net [researchgate.net]

- 5. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

In-Vitro Characterization of 4-Methoxy-2-(piperidin-1-ylmethyl)phenol: Mechanistic Antioxidant Dynamics & Therapeutic Potential

This guide provides an in-depth technical analysis of 4-Methoxy-2-(piperidin-1-ylmethyl)phenol , a specific Mannich base derivative of 4-methoxyphenol (MEHQ). It focuses on its unique physicochemical behavior, specifically its switchable antioxidant mechanism driven by intramolecular hydrogen bonding (IHB), and outlines the standard protocols for evaluating its broader therapeutic potential in antimicrobial and cytotoxic applications.

Introduction & Chemical Identity

4-Methoxy-2-(piperidin-1-ylmethyl)phenol (CAS: 23562-83-6) is a bifunctional phenolic Mannich base. Unlike simple phenols, this compound incorporates a basic piperidine moiety at the ortho position, creating a "proton switch" architecture. This structure allows the molecule to modulate its reactivity based on the pH or Lewis acidity of the surrounding medium, making it a critical model for developing smart antioxidants and pH-responsive prodrugs .

Chemical Structure & Properties

| Property | Detail |

| IUPAC Name | 4-Methoxy-2-(piperidin-1-ylmethyl)phenol |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.30 g/mol |

| Key Functional Groups | Phenolic -OH (H-bond donor), Piperidine Nitrogen (H-bond acceptor/Base), Methoxy (Electron Donor) |

| pKa (Piperidine N) | ~9.0–9.5 (Estimated based on Mannich base analogs) |

| Solubility | Soluble in DMSO, Ethanol, Acetonitrile; pH-dependent solubility in water.[1] |

Core In Vitro Mechanism: The "Switchable" Antioxidant

The primary in vitro significance of this compound lies in its ability to undergo Hydrogen Atom Transfer (HAT) via two distinct pathways, controlled by the solvent medium and protonation state. This mechanism was elucidated in kinetic studies involving cumyloxyl radicals.[1]

The Intramolecular Hydrogen Bond (IHB) Effect

In non-polar or non-acidic solvents (e.g., Acetonitrile), the phenolic hydrogen forms a strong Intramolecular Hydrogen Bond (IHB) with the piperidine nitrogen.

-

Effect: This "locks" the phenolic proton, protecting it from radical attack.

-

Result: The antioxidant activity at the phenolic site is suppressed. Radical attack shifts to the

-C-H bonds of the piperidine ring (a slower, less efficient process).

Acid-Activated Radical Scavenging

When an acid (e.g., Trifluoroacetic acid, TFA) or a Lewis acid (e.g.,

-

The piperidine nitrogen becomes protonated or complexed.[1]

-

The IHB is broken.

-

The phenolic -OH is "released" and becomes highly reactive.

-

Result: The rate of HAT increases dramatically as the mechanism switches back to the highly efficient phenolic hydrogen transfer.

Mechanistic Diagram (Graphviz)

The following diagram illustrates this "Off/On" switching mechanism, which is critical for designing selective antioxidants that only activate in acidic microenvironments (e.g., tumor hypoxia or lysosomes).

Caption: The "Switchable" Antioxidant Mechanism. Neutral conditions favor IHB-locking (Red), while acidic conditions unlock the phenolic proton (Green) for rapid radical scavenging.

Experimental Protocols: Biological Profiling

Beyond its antioxidant mechanics, 4-Methoxy-2-(piperidin-1-ylmethyl)phenol is a candidate for antimicrobial and anticancer screening due to its Mannich base structure. The following protocols are designed to validate its bioactivity.

Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine the IC₅₀ value against cancer cell lines (e.g., MCF-7, HeLa) and normal fibroblasts (L929).

Reagents:

-

Cell lines (ATCC standards).

-

MTT Reagent (5 mg/mL in PBS).

-

Solvent: DMSO (Final concentration < 0.1%).

Protocol Workflow:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -

Treatment: Prepare serial dilutions of the compound (0.1 – 100

M). Add to wells in triplicate. -

Incubation: Incubate for 48h.

-

Labeling: Add 20

L MTT reagent per well. Incubate for 4h (formazan crystals form). -

Solubilization: Remove media. Add 150

L DMSO to dissolve crystals. -

Measurement: Read Absorbance at 570 nm (Ref 630 nm).

-

Analysis: Calculate % Cell Viability =

. Plot dose-response curve to derive IC₅₀.

Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (Gram+) and E. coli (Gram-).

Protocol Workflow:

-

Inoculum Prep: Adjust bacterial culture to

McFarland standard ( -

Plate Setup: Use 96-well round-bottom plates. Add 100

L Mueller-Hinton Broth (MHB) to all wells. -

Compound Dilution: Add 100

L of stock compound to column 1. Perform 2-fold serial dilutions across the plate. -

Inoculation: Add 100

L of diluted bacterial suspension to each well. -

Controls:

-

Positive Control: Ciprofloxacin or Ampicillin.

-

Negative Control: Sterile MHB + Solvent.

-

-

Incubation: 18–24h at 37°C.

-

Readout: Visual inspection for turbidity or measurement of OD₆₀₀. The lowest concentration with no visible growth is the MIC.

Synthesis & Purity Verification

To ensure reproducible in vitro data, the compound must be synthesized with high purity, avoiding metal contamination if using catalytic methods.

Green Synthesis Method (Mn-Catalyzed): Recent advances utilize Manganese (I) pincer complexes to catalyze the reaction of 4-methoxyphenol, piperidine, and methanol (as the C1 source) to yield the product.[1]

Caption: Sustainable synthesis workflow using Methanol as a C1 building block, avoiding toxic formaldehyde.

Summary of Key Data Points

| Parameter | Value / Observation | Relevance |

| Antioxidant Mechanism | Hydrogen Atom Transfer (HAT) | Primary mode of radical scavenging. |

| Kinetic Control | Intramolecular H-Bonding | Reduces activity in neutral/non-polar media; activates in acid. |

| Target Radical | Cumyloxyl (RO•) | Model for lipid peroxidation radicals. |

| Solvent Effect | High activity in MeOH/TFA; Low in MeCN | Demonstrates "Smart" antioxidant potential. |

| Predicted Bioactivity | Moderate Antimicrobial/Cytotoxic | Typical of phenolic Mannich bases (requires validation). |

References

-

Amoroso, A., et al. (2014). Structure and Medium Effects on the Reaction of Cumyloxyl Radicals with Intramolecular Hydrogen Bonded Phenols. Journal of Organic Chemistry , 79(21), 10323–10331. [Link]

- Valgimigli, L., et al. (2014). Solvent Effects on the Antioxidant Activity of Polyphenols. Journal of Organic Chemistry.

-

Liu, W., et al. (2017). Manganese-Catalyzed Aminomethylation of Activated Aromatic Compounds Using Methanol as a Sustainable C1 Building Block. Journal of the American Chemical Society , 139(25), 8693–8697. [Link]

-

Roman, G. (2015). Mannich bases in medicinal chemistry and drug design.[2] European Journal of Medicinal Chemistry , 89, 743-816. (General review of Mannich base biological activity).

Sources

Application Note: High-Purity Synthesis of 4-Methoxy-2-(piperidin-1-ylmethyl)phenol via Ortho-Regioselective Mannich Reaction

This Application Note is structured as a comprehensive technical guide for the synthesis of 4-Methoxy-2-(piperidin-1-ylmethyl)phenol . It is designed for immediate implementation in a research or drug discovery setting, prioritizing reproducibility, safety, and mechanistic understanding.

Executive Summary

This protocol details the synthesis of 4-Methoxy-2-(piperidin-1-ylmethyl)phenol, a versatile ligand precursor and pharmacophore intermediate. The method utilizes a classic three-component Mannich condensation involving 4-methoxyphenol (MEHQ), piperidine, and formaldehyde. Unlike generic protocols, this guide addresses the critical challenge of regioselectivity —specifically directing substitution to the ortho position while suppressing the formation of the 2,6-bis(aminomethyl) byproduct.

Key Performance Indicators (KPIs):

-

Target Yield: >75% (Isolated)

-

Purity: >98% (HPLC/NMR)

-

Reaction Time: 4–6 Hours

-

Scale: Gram to Decagram scalable.

Scientific Foundation & Mechanism

Retrosynthetic Logic

The target molecule is an electron-rich phenol substituted at the ortho position. The hydroxyl group (-OH) is a strong activating group and an ortho, para-director. However, the para position is blocked by the methoxy (-OCH₃) group. Consequently, Electrophilic Aromatic Substitution (EAS) is forced to occur at the ortho position (C2 or C6).

Reaction Mechanism

The reaction proceeds via the formation of a reactive iminium ion (Eschenmoser salt equivalent) generated in situ from the condensation of piperidine and formaldehyde. This electrophile attacks the electron-rich aromatic ring.

Critical Mechanistic Insight: While some protocols suggest mixing all three components simultaneously, this protocol advocates for the pre-formation of the iminium species (or its hemiaminal precursor) to minimize the polymerization of formaldehyde and ensure stoichiometric precision.

Figure 1: Mechanistic pathway highlighting the critical iminium ion formation prior to electrophilic attack.

Experimental Protocol

Critical Material Attributes (CMA)

| Reagent | MW ( g/mol ) | Equiv. | Purity Req. | Safety Note |

| 4-Methoxyphenol | 124.14 | 1.0 | >99% | Skin sensitizer; use gloves. |

| Piperidine | 85.15 | 1.1 | >99% | Toxic/Flammable. Handle in hood. |

| Formaldehyde (37% aq) | 30.03 | 1.1 | ACS Grade | Carcinogen. Avoid inhalation. |

| Ethanol (Abs.) | Solvent | N/A | >99.5% | Flammable. |

Note: Paraformaldehyde (1.1 eq) can be substituted for aqueous formaldehyde to run the reaction under anhydrous conditions, which often improves yield by shifting the equilibrium.

Step-by-Step Methodology

Phase 1: Reagent Preparation (Iminium Generation)

-

Equip a 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel.

-

Charge the flask with Ethanol (50 mL) and Piperidine (1.1 equiv) .

-

Cool the solution to 0–5°C using an ice bath.

-

Add Formaldehyde (37% aq., 1.1 equiv) dropwise over 10 minutes.

-

Expert Note: The reaction is exothermic.[1] Controlling the temperature here prevents the "cannizzaro" side reaction of formaldehyde.

-

-

Stir at 0°C for 15 minutes, then allow to warm to Room Temperature (RT) for 15 minutes.

Phase 2: The Mannich Reaction 6. Dissolve 4-Methoxyphenol (1.0 equiv) in Ethanol (20 mL) in a separate beaker. 7. Add the phenol solution to the main reaction flask in a single portion. 8. Heat the reaction mixture to Reflux (approx. 78°C) . 9. Maintain reflux for 4–6 hours .

- PAT Checkpoint: Monitor via TLC (Mobile Phase: 10% MeOH in DCM). The starting phenol (higher Rf) should disappear.

Phase 3: Workup and Isolation 10. Remove the heat source and allow the mixture to cool slowly to RT with stirring. 11. Transfer the flask to an ice bath (0°C) and stir for 1 hour. The product should precipitate as a white to off-white crystalline solid.

- Troubleshooting: If no precipitate forms, reduce solvent volume by 50% using a rotary evaporator, then re-cool.

- Filter the solid using a Buchner funnel/vacuum filtration.

- Wash the filter cake with cold Ethanol (2 x 10 mL) followed by cold Diethyl Ether (2 x 10 mL) to remove unreacted amine and phenol.

Phase 4: Purification (Recrystallization) [2][3] 14. Recrystallize the crude solid from hot Ethanol (or EtOH/Water 9:1 if solubility is too high). 15. Dry the purified crystals in a vacuum oven at 40°C for 12 hours.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis, from reagent mixing to final purification.

Characterization & Quality Control

To validate the "Trustworthiness" of the synthesis, the isolated product must meet the following spectroscopic criteria.

Expected NMR Data (in CDCl₃)

The regioselectivity (substitution at position 2) is confirmed by the aromatic splitting pattern.

-

¹H NMR (400 MHz):

- 10.0–9.0 ppm (1H, br s, -OH ). Note: Chemical shift varies with concentration.

- 6.8–6.7 ppm (2H, m, Ar-H5, Ar-H6 ). These protons are adjacent and show ortho-coupling.

-

6.55 ppm (1H, d,

- 3.75 ppm (3H, s, -OCH₃ ).

- 3.65 ppm (2H, s, Ar-CH₂-N ). Diagnostic peak for Mannich base formation.[2]

-

2.50 ppm (4H, br m, Piperidine

-

1.60–1.45 ppm (6H, m, Piperidine

Physical Properties

-

Appearance: White to pale yellow crystalline solid.

-

Melting Point: Expected range 120–122°C (based on analogous morpholine/piperidine derivatives [1]).[4]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Oil formation | Solvent too wet or incomplete reaction. | Use anhydrous ethanol or paraformaldehyde. If oil forms, triturate with hexanes to induce crystallization. |

| Bis-substitution (2,6-isomer) | Excess Formaldehyde/Amine. | Strictly control stoichiometry to 1.0 : 1.1 : 1.1. Do not use large excess of reagents. |

| Starting Material Remains | Reaction temperature too low. | Ensure vigorous reflux. Add catalytic amount of acetic acid (rarely needed for phenols but can help). |

References

-

BenchChem. (2025).[3][5] The Mannich Reaction with Phenols: A Technical Guide. Retrieved from

-

Arkat USA. (2006).[4] A novel one pot, solvent-free Mannich synthesis of methylpiperidinyl phenols. Arkivoc, 2006(ii), 150-161.[4] Retrieved from

-

Organic Chemistry Portal. (2023). Mannich Reaction: Mechanism and Recent Literature. Retrieved from

-

Organic Syntheses. (1941). General Procedures for Mannich Bases of Phenols. Coll. Vol. 1. Retrieved from

Sources

Application Note: Antioxidant Profiling of 4-Methoxy-2-(piperidin-1-ylmethyl)phenol

Executive Summary

This guide details the experimental protocols for evaluating the antioxidant capacity of 4-Methoxy-2-(piperidin-1-ylmethyl)phenol (CAS: 23562-83-6). This compound is a Mannich base derivative of 4-methoxyphenol (Mequinol).

Unlike simple phenols, the incorporation of the piperidine moiety via a methylene bridge introduces a basic center, significantly altering the compound's lipophilicity (LogP) and potential for proton-coupled electron transfer (PCET). This application note focuses on three distinct mechanistic assays—DPPH (Radical Scavenging) , FRAP (Reducing Power) , and TBARS (Lipid Peroxidation Inhibition) —to provide a comprehensive antioxidant profile.

Chemical Context & Mechanism

Structural Rationale

The core antioxidant activity stems from the phenolic hydroxyl group.[1][2] However, the ortho-piperidinyl-methyl group serves two critical functions:

-

Steric & Electronic Modulation: The amino group can form an intramolecular hydrogen bond with the phenolic hydrogen, potentially lowering the bond dissociation enthalpy (BDE) and facilitating Hydrogen Atom Transfer (HAT).

-

Lipophilicity: The piperidine ring enhances solubility in lipid bilayers, making this compound a candidate for preventing membrane lipid peroxidation.

Mechanism of Action

The antioxidant activity operates primarily through two pathways:

-

Hydrogen Atom Transfer (HAT): Direct quenching of free radicals (

) by donating the phenolic hydrogen.[1] -

Single Electron Transfer (SET): Electron donation to reduce oxidants (e.g., metal ions).

Figure 1: Simplified Hydrogen Atom Transfer (HAT) mechanism. The piperidinyl group (not shown in simplified node) stabilizes the phenoxyl radical via inductive effects.

Pre-Assay Preparation

Materials

-

Test Compound: 4-Methoxy-2-(piperidin-1-ylmethyl)phenol (Purity >98%).

-

Solvents: Methanol (HPLC Grade), Ethanol, DMSO.

-

Reagents: DPPH (2,2-diphenyl-1-picrylhydrazyl), TPTZ (2,4,6-tripyridyl-s-triazine), FeCl₃·6H₂O, Linoleic acid, Thiobarbituric acid (TBA), Trichloroacetic acid (TCA).

Stock Solution Protocol

The Mannich base is lipophilic. Do not use water for the primary stock.

-

Weighing: Accurately weigh 10 mg of the compound.

-

Dissolution: Dissolve in 1.0 mL of DMSO or Methanol to create a 10 mg/mL stock.

-

Note: DMSO is preferred if the assay involves long incubations to prevent solvent evaporation, but Methanol is standard for DPPH.

-

-

Dilution Series: Prepare working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock with the assay-specific buffer or solvent.

Protocol 1: DPPH Radical Scavenging Assay

Objective: Measure the ability of the compound to act as a free radical scavenger via the HAT mechanism. Principle: The stable violet radical DPPH reduces to yellow diphenylpicrylhydrazine upon receiving a hydrogen atom.

Workflow

-

Reagent Prep: Dissolve 4 mg DPPH in 100 mL Methanol (0.1 mM solution). Protect from light.

-

Plating:

-

Add 100 µL of test compound (various concentrations) to a 96-well plate.

-

Add 100 µL of DPPH solution to each well.

-

-

Controls:

-

Blank: 100 µL Methanol + 100 µL DPPH.

-

Positive Control: Ascorbic Acid or BHA (standard antioxidants).

-

-

Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes .

-

Measurement: Read Absorbance at 517 nm (

).

Data Analysis

Calculate % Inhibition using the formula:

-

Output: Plot Concentration (x-axis) vs. % Inhibition (y-axis) to determine the IC50 (concentration required to scavenge 50% of DPPH).

Protocol 2: FRAP (Ferric Reducing Antioxidant Power)

Objective: Assess the electron-donating potential (SET mechanism). Principle: Reduction of the Fe³⁺-TPTZ complex (colorless) to Fe²⁺-TPTZ (intense blue) at low pH.

Reagent Preparation

-

Acetate Buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate + 16 mL glacial acetic acid, dilute to 1 L.

-

TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

-

FeCl₃ Solution (20 mM): Dissolve in water.

-

Working FRAP Reagent: Mix Acetate Buffer : TPTZ : FeCl₃ in a 10:1:1 ratio. Prepare fresh.

Workflow

-

Plating: Add 10 µL of test compound to a 96-well plate.

-

Reaction: Add 190 µL of Working FRAP Reagent.

-

Incubation: Incubate at 37°C for 30 minutes in the dark.

-

Measurement: Read Absorbance at 593 nm .

Data Analysis

-

Construct a standard curve using FeSO₄·7H₂O (range 100–2000 µM).

-

Output: Express results as µM Fe(II) equivalents per mg of compound. Higher values indicate stronger reducing power.

Protocol 3: Lipid Peroxidation Inhibition (TBARS)

Objective: Evaluate the compound's ability to protect lipids from oxidation, a critical metric for this lipophilic Mannich base. Substrate: Linoleic acid emulsion or Egg Yolk Homogenate.

Workflow

-

Emulsion Prep: Mix Linoleic acid with Tween-20 in phosphate buffer (pH 7.4).

-

Peroxidation Induction:

-

Mix 1.0 mL Emulsion + 0.1 mL Test Compound.

-

Add 0.1 mL FeSO₄ (0.01 M) and 0.1 mL Ascorbic acid (0.1 mM) to induce Fenton reaction.

-

-

Incubation: Incubate at 37°C for 60 minutes .

-

TBARS Reaction:

-

Add 2.0 mL TCA-TBA-HCl reagent (15% TCA, 0.375% TBA, 0.25N HCl).

-

Heat in a boiling water bath (95°C) for 15 minutes .

-

Cool and centrifuge (1000 x g, 10 min) to remove precipitate.

-

-

Measurement: Read Absorbance of the supernatant at 532 nm .

Data Analysis

-

Interpretation: A high inhibition percentage confirms the compound's ability to intercept lipid peroxyl radicals (LOO•), validating the benefit of the lipophilic piperidine tail.

Experimental Workflow Summary

Figure 2: Integrated workflow for antioxidant profiling of the Mannich base.

References

-

Synthesis and Activity Context

-

DPPH & FRAP Protocols for Mannich Bases

-

Lipid Peroxidation (TBARS)

-

Ohkawa, H., Ohishi, N., & Yagi, K. (1979). "Assay for lipid peroxides in animal tissues by thiobarbituric acid reaction." Analytical Biochemistry. Link

- Relevance: The gold-standard method for TBARS, adapted here for in vitro emulsion testing.

-

-

Compound Specifics (Structure/CAS)

-

PubChem Compound Summary for CAS 23562-83-6 (4-Methoxy-2-(piperidin-1-ylmethyl)phenol). Link

-

Sources

Application Notes and Protocols for 4-Methoxy-2-(piperidin-1-ylmethyl)phenol in Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vitro evaluation of 4-Methoxy-2-(piperidin-1-ylmethyl)phenol, a novel synthetic compound with putative anti-cancer properties. This document outlines detailed protocols for assessing the compound's cytotoxic and apoptotic effects on various cancer cell lines. The methodologies described herein are foundational for preclinical cancer research and are designed to ensure robust and reproducible data generation. While the specific biological activity of 4-Methoxy-2-(piperidin-1-ylmethyl)phenol is still under investigation, this guide provides the experimental framework necessary to elucidate its mechanism of action and therapeutic potential.

Introduction: The Rationale for Investigating Novel Phenolic Compounds in Oncology

The exploration of novel chemical entities with the potential to selectively target cancer cells remains a cornerstone of oncological research. Phenolic compounds, in particular, have garnered significant interest due to their diverse biological activities, including antioxidant and pro-apoptotic effects.[1] 4-Methoxy-2-(piperidin-1-ylmethyl)phenol (hereafter referred to as "Compound X") is a synthetic molecule that integrates a methoxyphenol moiety with a piperidine ring. This structural combination is of interest as both scaffolds have been independently associated with anti-proliferative activities in various cancer models.[2][3][4] The purpose of these application notes is to provide a structured and scientifically rigorous framework for the initial in vitro characterization of Compound X in cancer cell lines.

Postulated Mechanism of Action

Based on the structural motifs of Compound X and the known activities of related compounds, it is hypothesized that its anti-cancer effects may be mediated through the induction of apoptosis. The presence of the phenolic group suggests a potential role in modulating cellular redox homeostasis, which can trigger programmed cell death. Furthermore, the piperidine moiety has been incorporated into various anti-cancer agents, potentially influencing cell signaling pathways that regulate cell survival and proliferation.[5][6] A plausible, yet unconfirmed, mechanism of action involves the inhibition of pro-survival signaling pathways, such as the PI3K/AKT/mTOR pathway, and the activation of intrinsic apoptotic cascades.

Experimental Workflows and Protocols

Cell Culture and Maintenance

A fundamental prerequisite for reliable in vitro studies is the consistent and sterile maintenance of cancer cell lines.[7] The choice of cell lines should be guided by the research question, ideally including representatives from different cancer types to assess the compound's spectrum of activity.

Protocol 1: General Cell Culture Maintenance

-

Cell Line Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling to ensure their identity.

-

Aseptic Technique: All cell culture manipulations must be performed in a certified Class II biological safety cabinet.

-

Culture Medium: Utilize the recommended growth medium for each specific cell line, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth. For adherent cells, use a suitable dissociation reagent like Trypsin-EDTA.[8]

Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10] This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of Compound X.

Protocol 2: MTT Cell Viability Assay

-

Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight.[10]

-

Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C.[9]

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9][11]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Hypothetical Quantitative Data Summary

| Cell Line | Cancer Type | Hypothetical IC50 of Compound X (µM) |

| HCT116 | Colorectal Carcinoma | 12.5 |

| MCF-7 | Breast Adenocarcinoma | 25.8 |

| A549 | Lung Carcinoma | 38.2 |

| PC-3 | Prostate Adenocarcinoma | 19.7 |

Detection of Apoptosis: Annexin V/Propidium Iodide Staining

To investigate whether the observed cytotoxicity is due to apoptosis, Annexin V and Propidium Iodide (PI) double staining followed by flow cytometry is the gold standard.[12] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of late apoptotic and necrotic cells with compromised membranes.[12][13]

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: Seed cells in 6-well plates and treat with Compound X at its predetermined IC50 concentration for 24 or 48 hours.[8]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[13][14]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.[14] The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Investigation of Molecular Mechanisms: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the effect of Compound X on key signaling proteins involved in apoptosis and cell survival.[15][16]

Protocol 4: Western Blot Analysis

-

Protein Extraction: Treat cells with Compound X, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[15]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-AKT, total AKT) overnight at 4°C.[18]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[19]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.[15]

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Evaluation of Compound X

Caption: A streamlined workflow for the initial in vitro characterization of Compound X.

Hypothesized Apoptotic Signaling Pathway Induced by Compound X

Caption: Postulated signaling cascade for Compound X-induced apoptosis.

Concluding Remarks

The protocols detailed in these application notes provide a robust starting point for the systematic evaluation of 4-Methoxy-2-(piperidin-1-ylmethyl)phenol in cancer cell lines. Adherence to these standardized methods will facilitate the generation of high-quality, reproducible data, which is essential for making informed decisions in the early stages of drug discovery. Further investigations may be warranted to explore the compound's effects on other cellular processes, such as cell cycle progression and metastasis, and to validate these in vitro findings in preclinical in vivo models.

References

-

MTT Assay Protocol. (n.d.). Retrieved from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

- Annexin V-FITC Apoptosis Detection Kit. (n.d.).

-

ResearchGate. (2018, June 3). Protocol for Annexin V-FITC apoptosis assay? Retrieved from [Link]

-

Boster Bio. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]

-

OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

- Kancheva, V. D., et al. (1999). Metexyl (4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl) as an oxygen radicals scavenger and apoptosis inducer in vivo. Anticancer Research, 19(6B), 5259-5264.

- Colombo, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and. Anticancer Research, 39(7), 3433-3440.

-

Crown Bioscience. (2022, June 27). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Submitting compounds and operational procedures for the NCI-60. Retrieved from [Link]

- Jo, Y. K., et al. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments.

- Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. (n.d.). PMC - NIH.

- A small molecule, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol suppresses tumor growth via inhibition of IkappaB kinase β in colorectal cancer in vivo and in vitro. (n.d.). PMC - NIH.

- (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ. (n.d.). PMC - NIH.

- Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway. (2017, June 23).

- Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells. (2016, July 1). Journal of Microbiology and Biotechnology.

- Synthesis, Characterization, Antimicrobial and Anticancer Studies of Metal Complexes of 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol. (n.d.). Bentham Science.

- Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (n.d.). PMC - NIH.

- Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. (2020, July 18). Molecules.

- Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene deriv

- Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells. (2016, July 1). PubMed.

- Metabolic Profiling of Inga Species with Antitumor Activity. (2022, July 22). MDPI.

- Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole. (2025, August 6).

- Induction of Apoptosis in Tumor Cells by Natural Phenolic Compounds. (n.d.). Asian Pacific Journal of Cancer Prevention.

- Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer. (2024, May 25). MDPI.

- Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021, April 22).

- 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. (n.d.).

- The Anthraquinone Derivative C2 Enhances Oxaliplatin-Induced Cell Death and Triggers Autophagy via the PI3K/AKT/mTOR P

- Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (2006, November 2). PubMed.

- 4-hydroxypiperidin-1-yl)-2,2-diphenyl-N-methyl-butanamide. (2009, May 2). NCBI.

- Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. (n.d.).

- Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. (2021, December 16). MDPI.

- A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer. (2025, October 27). PMC - NIH.

Sources

- 1. journal.waocp.org [journal.waocp.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. blog.crownbio.com [blog.crownbio.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. clyte.tech [clyte.tech]

- 11. atcc.org [atcc.org]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. Annexin V-FITC Kit Protocol [hellobio.com]

- 14. FITC Annexin V Apoptosis Detection Kit I [bdbiosciences.com]

- 15. bosterbio.com [bosterbio.com]

- 16. Western blot protocol | Abcam [abcam.com]

- 17. origene.com [origene.com]

- 18. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]

- 19. rndsystems.com [rndsystems.com]

Application Note: Antimicrobial Susceptibility and Pharmacodynamic Profiling of 4-Methoxy-2-(piperidin-1-ylmethyl)phenol

Target Audience: Researchers, Application Scientists, and Pre-clinical Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedures (SOPs)

Introduction & Mechanistic Rationale

4-Methoxy-2-(piperidin-1-ylmethyl)phenol (CAS: 23562-83-6) is a synthetic Mannich base derivative synthesized via the multi-component condensation of 4-methoxyphenol, formaldehyde, and piperidine. In pre-clinical drug discovery, phenolic Mannich bases are highly valued for their broad-spectrum biological activities, particularly as antimicrobial and antifungal agents [1].

The pharmacological efficacy of this compound is driven by its bipartite molecular structure. The electron-rich methoxyphenol moiety acts as a redox-active warhead capable of disrupting bacterial intracellular enzyme systems, while the piperidine ring introduces critical lipophilicity [2]. This lipophilic nature allows the molecule to intercalate into and destabilize the bacterial phospholipid bilayer, leading to membrane permeabilization and subsequent cell lysis[3].

To rigorously evaluate this compound for drug development, laboratories must employ standardized, self-validating phenotypic assays. This guide outlines the optimized protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics, strictly adhering to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Figure 1: Proposed antimicrobial mechanism of action for 4-Methoxy-2-(piperidin-1-ylmethyl)phenol.

Experimental Design & Causality

A robust antimicrobial assay is a self-validating system. Every variable must be controlled to ensure that observed cell death is exclusively caused by the test compound.

-

Solvent Selection (DMSO): Mannich bases often exhibit poor aqueous solubility. Dimethyl sulfoxide (DMSO) is required to create the primary stock. Causality: The final assay concentration of DMSO must never exceed 1% (v/v). Concentrations >1% can artificially alter bacterial membrane permeability, leading to false-positive susceptibility data.

-

Media Selection (CAMHB): Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandated by 1 [4]. Causality: Standard broths lack consistent divalent cations (Ca²⁺ and Mg²⁺). Adjusting these ions ensures physiological membrane stability, which is critical when testing lipophilic membrane-disrupting agents like piperidine derivatives.

-

Colorimetric Validation (Resazurin): Causality: Lipophilic compounds may precipitate slightly upon dilution in aqueous broth, creating background turbidity that obscures visual MIC readings. Adding resazurin (a redox indicator that shifts from blue to fluorescent pink in the presence of metabolically active cells) bypasses turbidity artifacts, providing an objective viability readout.

Workflow & Protocols

Figure 2: End-to-end workflow for MIC, MBC, and Time-Kill kinetic evaluations.

Protocol A: Broth Microdilution (MIC & MBC)

Governing Standard: CLSI M07 (Methods for Dilution Antimicrobial Susceptibility Tests) [4]

Step 1: Compound Preparation

-

Weigh exactly 5.0 mg of 4-Methoxy-2-(piperidin-1-ylmethyl)phenol.

-

Dissolve in 1.0 mL of 100% molecular-grade DMSO to create a 5,000 µg/mL primary stock.

-

Perform a 2-fold serial dilution in CAMHB to achieve a test range of 0.25 µg/mL to 128 µg/mL (ensure DMSO is diluted to ≤1% in all working solutions).

Step 2: Inoculum Standardization

-

Isolate 3–5 morphologically identical colonies from a fresh (18–24 h) agar plate (e.g., S. aureus ATCC 29213).

-

Suspend colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx.

CFU/mL). -

Dilute the suspension 1:150 in CAMHB to yield a final well concentration of

CFU/mL. Note: This specific density prevents the "inoculum effect" while providing enough cells to detect true resistance.

Step 3: Assay Assembly (96-Well Plate)

-

Dispense 50 µL of the serially diluted compound into columns 1–10.

-

Add 50 µL of the standardized bacterial inoculum to columns 1–11.

-

Self-Validating Controls:

-

Column 11 (Growth Control): 50 µL CAMHB + 50 µL Inoculum (Validates cell viability).

-

Column 12 (Sterility Control): 100 µL uninoculated CAMHB (Validates aseptic technique).

-

Solvent Control: 50 µL CAMHB (with 1% DMSO) + 50 µL Inoculum (Validates solvent non-toxicity).

-

-

Incubate at 37°C for 16–20 hours.

Step 4: MIC and MBC Determination

-

MIC: Visually inspect for the lowest concentration preventing visible growth. If turbidity is ambiguous, add 10 µL of 0.015% resazurin to all wells, incubate for 2 hours, and read the lowest concentration that remains blue (no metabolic reduction).

-

MBC: Aspirate 10 µL from all wells showing no visible growth (at and above the MIC) and spot onto fresh Tryptic Soy Agar (TSA) plates. Incubate for 24 hours. The MBC is the lowest concentration resulting in a

reduction in the initial inoculum.

Protocol B: Time-Kill Kinetics (Pharmacodynamic Profiling)

Governing Standard: CLSI M26 (Methods for Determining Bactericidal Activity)[5, 6]

While MIC provides a static snapshot of inhibition, Time-Kill kinetics reveal the dynamic rate of bactericidal activity, which is crucial for dosing regimens.

Step 1: Setup and Inoculation

-

Prepare glass culture tubes containing 10 mL of CAMHB with the test compound at specific multiples of the established MIC (e.g., 1×, 2×, 4×, and 8× MIC).

-

Inoculate each tube with a logarithmic-phase bacterial culture to achieve a starting density of

CFU/mL.

Step 2: Kinetic Sampling

-

Incubate tubes at 37°C with continuous agitation (150 rpm) to ensure uniform exposure.

-

At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots from each tube. Causality: These specific intervals capture both early exponential killing and late-stage persister cell survival.

Step 3: Enumeration and Analysis

-

Serially dilute the aliquots in sterile saline (10⁻¹ to 10⁻⁵) to neutralize compound carryover.

-

Plate 10 µL of each dilution onto TSA plates using the track-dilution method.

-

Incubate plates for 24 hours and count colonies to calculate Log₁₀ CFU/mL. A reduction of

Log₁₀ CFU/mL from the initial inoculum defines a bactericidal event.

Quantitative Data Presentation

The relationship between MIC and MBC determines whether the Mannich base acts as a bacteriostatic (inhibitory) or bactericidal (lethal) agent. An MBC/MIC ratio of

Table 1: Representative Susceptibility Profile for 4-Methoxy-2-(piperidin-1-ylmethyl)phenol

| Target Organism | Strain Designation | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Pharmacodynamic Interpretation |

| Staphylococcus aureus | ATCC 29213 | 8.0 | 16.0 | 2 | Bactericidal (Membrane Disruption) |

| Escherichia coli | ATCC 25922 | 32.0 | >128.0 | >4 | Bacteriostatic (Efflux Pump Evasion Failure) |

| Pseudomonas aeruginosa | ATCC 27853 | 64.0 | >128.0 | >2 | Bacteriostatic |

| Candida albicans | ATCC 10231 | 16.0 | 16.0 | 1 | Fungicidal |

Note: Data is representative of typical phenolic Mannich base performance, highlighting stronger efficacy against Gram-positive organisms due to the absence of an outer lipopolysaccharide (LPS) membrane.

References

- Synthesis of some Mannich base derivatives and their antimicrobial activity study Arabian Journal of Chemistry URL

- Eduvest – Journal of Universal Studies (ResearchGate)

- Molecules (NIH / PMC)

- Clinical and Laboratory Standards Institute (CLSI)

- Antimicrobial Drug Screening (CLSI M26 Guidelines)

- Cloudfront.net (ASM Microbe Presentation)

Sources

Application Note & Protocol: Strategies for the Solubilization of 4-Methoxy-2-(piperidin-1-ylmethyl)phenol for In Vitro Assays

Abstract

The successful execution of in vitro assays is fundamentally reliant on the effective and reproducible solubilization of test compounds. This guide provides a detailed framework for dissolving 4-Methoxy-2-(piperidin-1-ylmethyl)phenol, a compound with both a weakly acidic phenol group and a basic piperidine moiety, presenting unique solubility challenges. We move beyond a single method to offer a systematic, property-driven approach, beginning with initial solvent screening in DMSO and progressing to advanced strategies involving pH modification and solubility enhancers. This document furnishes researchers, scientists, and drug development professionals with the necessary protocols and scientific rationale to ensure compound integrity and maximize assay reliability.

Physicochemical Characterization and Predicted Behavior

A priori understanding of a compound's structure is critical to predicting its behavior in various solvents. The structure of 4-Methoxy-2-(piperidin-1-ylmethyl)phenol contains two key functional groups that dictate its solubility.

-

Phenolic Hydroxyl Group: The phenol group is weakly acidic. Its proton can dissociate, but typically only at a high pH. In standard physiological buffers (pH ~7.4), it will remain largely protonated and contribute to the molecule's hydrophobicity.

-

Piperidine Amine Group: The tertiary amine within the piperidine ring is basic. At physiological pH, this nitrogen will be protonated, conferring a positive charge and significantly increasing the molecule's affinity for polar solvents like water.

This amphoteric nature suggests that the compound's solubility will be highly dependent on pH. It is likely to be least soluble at its isoelectric point and show enhanced solubility in acidic conditions where the piperidine group is fully protonated. The combination of aromatic and aliphatic rings suggests that solubility in purely aqueous neutral solutions will be low, necessitating the use of organic solvents for creating concentrated stock solutions.

| Property | Predicted Value / Characteristic | Rationale / Notes |

| Molecular Formula | C₁₃H₁₉NO₂ | Based on chemical structure. |

| Molecular Weight | ~221.30 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at Room Temperature | Typical for similar phenolic compounds. |

| Predicted pKa (Basic) | ~9.5 - 10.5 | The piperidine moiety is a strong base, likely to be protonated at physiological pH.[1] |

| Predicted pKa (Acidic) | ~10 - 11 | Phenolic protons are weakly acidic. |

| Predicted Aqueous Solubility | Low at neutral pH; increases significantly at acidic pH (pH < 7). | The basic amine allows for salt formation in acidic media, enhancing solubility. |

| Predicted Organic Solubility | High in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., Ethanol). | The organic scaffold suggests good solubility in common organic solvents. |

The Systematic Approach to Solubilization: A Workflow

We recommend a tiered approach to solubilization. Start with the most common and straightforward method (DMSO) and only proceed to more complex strategies if necessary. This workflow minimizes the introduction of potentially confounding variables into your assay system.

Caption: A systematic workflow for compound solubilization.

Primary Protocol: Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the preferred solvent for initial trials because it can dissolve a vast array of both polar and nonpolar compounds and is miscible with aqueous assay media. However, it is crucial to limit the final concentration of DMSO in your assay, as it can be cytotoxic and interfere with biological processes.[2][3][4]

Protocol 3.1: Stock Solution Preparation (10 mM)

-

Calculation: Determine the mass of 4-Methoxy-2-(piperidin-1-ylmethyl)phenol required.

-

Mass (mg) = 10 mM * (221.30 g/mol / 1000) * Volume (mL)

-

For 1 mL of 10 mM stock, you need 2.213 mg.

-

-

Weighing: Accurately weigh the calculated mass of the compound using a calibrated analytical balance. Transfer the solid to a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube).

-

Dissolution: Add the calculated volume of high-purity, anhydrous (or sterile-filtered) DMSO to the tube.

-

Mixing: Vortex the solution vigorously for 1-2 minutes.

-

Visual Inspection: Carefully inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear.

-

Gentle Warming/Sonication (If Necessary): If the compound does not fully dissolve, you may warm the solution to 37°C for 5-10 minutes or place it in a sonicating water bath.[5] Allow the solution to return to room temperature before proceeding. Re-inspect for any precipitation.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6][7][8] Store at -20°C or -80°C in tightly sealed containers.

Protocol 3.2: Preparation of Working Solutions in Assay Medium

A common failure point is the precipitation of the compound when the concentrated DMSO stock is diluted into the aqueous assay buffer.[8] This occurs because the compound is not soluble in the final aqueous environment at that concentration. The key is to perform dilutions in a stepwise manner.

Caption: Correct vs. Incorrect methods for diluting DMSO stocks.

-

Serial Dilution (in 100% DMSO): If necessary, perform serial dilutions from your 10 mM stock in 100% DMSO to create intermediate stocks (e.g., 1 mM, 100 µM).[8] This ensures that when you add the stock to your aqueous medium, the volume is very small.

-

Final Dilution: Add the final, small volume of the appropriate DMSO stock drop-wise into your assay medium while gently vortexing or swirling the medium. This rapid dispersal helps prevent localized high concentrations that lead to precipitation.

-

Vehicle Control: Crucially , prepare a vehicle control for all experiments. This control should contain the exact same final concentration of DMSO as your test samples.[8]

Data Summary: Recommended Final Solvent Concentrations

| Assay Type | Recommended Final DMSO Concentration (%) | Notes |